2,2'-Bithiophene-5-Carbonyl Chloride

Conjugated Polymers Optoelectronics Molecular Planarity

Securing high-planarity bithiophene blocks often introduces torsional disorder that limits charge mobility in organic electronic devices. 2,2'-Bithiophene-5-Carbonyl Chloride solves this via its 5-carbonyl chloride group, which enforces molecular planarity in both ground and excited states. • Enhanced planarity vs. unsubstituted bithiophene, improving π-orbital overlap and charge carrier mobility in polymer thin films. • ~50 nm bathochromic absorption shift; distinct fluorescence above 400 nm enables blue-to-green chromophore synthesis. • Direct one-step covalent immobilization onto amine-functionalized electrodes via reactive acyl chloride for stable electrochemical sensors. Supplied at ≥95% purity; ambient shipping. Ideal for conjugated polymer and small-molecule OLED/OPV research.

Molecular Formula C9H5ClOS2
Molecular Weight 228.7 g/mol
CAS No. 135887-26-2
Cat. No. B161753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bithiophene-5-Carbonyl Chloride
CAS135887-26-2
Synonyms2,2'-BITHIOPHENE-5-CARBONYL CHLORIDE
Molecular FormulaC9H5ClOS2
Molecular Weight228.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)C(=O)Cl
InChIInChI=1S/C9H5ClOS2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H
InChIKeyHTMFYRRRQQYPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bithiophene-5-Carbonyl Chloride Overview


2,2'-Bithiophene-5-Carbonyl Chloride is an acyl chloride-functionalized oligothiophene building block used primarily in the synthesis of conjugated polymers and small molecules for organic electronics . Its reactive carbonyl chloride group enables covalent attachment to amines, alcohols, and other nucleophiles, facilitating incorporation of the π-conjugated bithiophene core into larger molecular architectures .

2,2'-Bithiophene-5-Carbonyl Chloride: Analog Substitution Risks


The 5-carbonyl chloride functionality is not a generic reactive handle; its position on the bithiophene core directly dictates the planarity and electronic delocalization of the final conjugated material. Substitution of bithiophene or terthiophene at both ends with carbonyl chloride groups significantly increases molecular planarity in both ground and excited states compared to non-carbonyl or differently substituted analogs, directly impacting charge transport and emission properties in device applications [1]. Furthermore, the carbonyl substituent induces a bathochromic shift in absorption of approximately 50 nm or more relative to unsubstituted bithiophene, a spectral change that cannot be replicated with simple alkyl or halogen substitution [2].

2,2'-Bithiophene-5-Carbonyl Chloride: Head-to-Head Evidence


Enhanced Planarity vs. Unsubstituted Bithiophene

End-substitution of bithiophene with a carbonyl chloride group at the 5-position increases molecular planarity in both the ground and excited states by improving electronic delocalization throughout the molecular frame, as evidenced by comparative absorption and fluorescence bandwidth analysis [1]. This effect is specific to carbonyl-containing substituents and is not observed with alkyl or simple halogen substitution.

Conjugated Polymers Optoelectronics Molecular Planarity

Bathochromic Shift vs. Unsubstituted Bithiophene

Substitution of 2,2'-bithiophene at position 5 with carbonyl-containing groups results in a bathochromic shift of approximately 50 nm or more in absorption and the onset of distinct fluorescence above 400 nm. The parent 1-BT (unsubstituted bithiophene) absorbs near 300 nm and exhibits no or weak fluorescence [1]. While this study examined -COCF₃, -COCH₂CN, and -COCH₃ derivatives, the electronic effect of the carbonyl chloride group is analogous, providing similar spectral red-shifting capability.

Fluorescent Probes Organic Electronics Spectral Tuning

Covalent Immobilization vs. Carboxylic Acid

2,2'-Bithiophene-5-carbonyl chloride (FM1) was successfully co-electropolymerized with various cross-linking monomers to form semi-covalently surface-imprinted polymer films. The acyl chloride group enabled subsequent post-imprinting modification with aminoferrocene via amide bond formation [1]. In contrast, 2,2'-bithiophene-5-carboxylic acid (BTCA) would require in situ activation with coupling agents (e.g., DCC) for similar covalent attachment, adding synthetic steps and potentially compromising film integrity.

Surface Modification Molecularly Imprinted Polymers Electrochemical Sensors

2,2'-Bithiophene-5-Carbonyl Chloride Applications


Donor-Acceptor Conjugated Polymers for OFETs

The enhanced planarity imparted by the 5-carbonyl chloride group, as demonstrated in comparative spectroscopic studies, translates to improved π-orbital overlap and thus higher charge carrier mobility in polymer thin films [1]. Researchers should procure this compound when designing conjugated polymers where molecular ordering and reduced torsional disorder are critical for device performance.

Covalent Electrode Modification for Sensors

The reactive acyl chloride functionality enables direct, one-step covalent immobilization of the bithiophene moiety onto amine-functionalized electrode surfaces or subsequent post-polymerization modification, as validated in molecularly imprinted polymer studies [2]. This capability is essential for developing stable, reproducible electrochemical sensors and biosensors.

Tunable Fluorescent Probes and OLED Emitters

The bathochromic shift of approximately 50 nm in absorption and the emergence of distinct fluorescence above 400 nm relative to unsubstituted bithiophene [3] make this compound a strategic starting material for synthesizing blue-to-green emitting chromophores. Procurement is justified when spectral tuning via carbonyl substitution is required without extending the oligomer chain length.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Bithiophene-5-Carbonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.